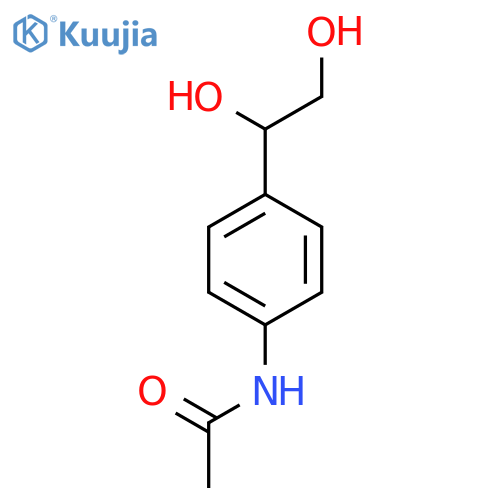Cas no 2228176-34-7 (N-4-(1,2-dihydroxyethyl)phenylacetamide)

2228176-34-7 structure
商品名:N-4-(1,2-dihydroxyethyl)phenylacetamide
N-4-(1,2-dihydroxyethyl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-4-(1,2-dihydroxyethyl)phenylacetamide
- N-[4-(1,2-dihydroxyethyl)phenyl]acetamide
- EN300-1786131
- 2228176-34-7
-
- インチ: 1S/C10H13NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,10,12,14H,6H2,1H3,(H,11,13)
- InChIKey: FYNPQFMMPQVZFI-UHFFFAOYSA-N
- ほほえんだ: OC(CO)C1C=CC(=CC=1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
N-4-(1,2-dihydroxyethyl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786131-10.0g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1786131-0.5g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1786131-0.1g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1786131-0.25g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1786131-2.5g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1786131-1.0g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1786131-5.0g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1786131-0.05g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1786131-1g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1786131-5g |
N-[4-(1,2-dihydroxyethyl)phenyl]acetamide |
2228176-34-7 | 5g |
$2858.0 | 2023-09-19 |
N-4-(1,2-dihydroxyethyl)phenylacetamide 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
2228176-34-7 (N-4-(1,2-dihydroxyethyl)phenylacetamide) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
